molecular formula C4H6F3NO B2851790 3-(Trifluoromethoxy)azetidine CAS No. 1422766-39-9

3-(Trifluoromethoxy)azetidine

Cat. No.: B2851790
CAS No.: 1422766-39-9
M. Wt: 141.093
InChI Key: AQJPOLHQCSQUHQ-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)azetidine is a four-membered nitrogen-containing heterocycle with a trifluoromethoxy group attached to the third carbon atom. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity, driven by the ring strain inherent in azetidines .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles for ring-opening reactions and various electrophiles for substitution reactions. Conditions often involve the use of catalysts and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

3-(trifluoromethoxy)azetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO/c5-4(6,7)9-3-1-8-2-3/h3,8H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJPOLHQCSQUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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